molecular formula C10H9N3S B2761359 5-Styryl-[1,3,4]thiadiazol-2-ylamine CAS No. 1049978-62-2

5-Styryl-[1,3,4]thiadiazol-2-ylamine

Cat. No. B2761359
M. Wt: 203.26
InChI Key: MFAWSDUTTXHYTR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Styryl-[1,3,4]thiadiazol-2-ylamine (5-SDT) is an important intermediate in the synthesis of several heterocyclic compounds, including thiadiazoles, oxadiazoles and triazoles. 5-SDT is also known as 5-styrylthiadiazole or 5-styrylthiadiazol-2-ylamine and is used in a variety of scientific research applications. 5-SDT is a colorless or slightly yellowish liquid, with a melting point of -78°C and a boiling point of 200-201°C. It is insoluble in water, but soluble in alcohol, ether and benzene.

Scientific Research Applications

Antidiabetic Potential
A study highlighted the synthesis and evaluation of a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists, where a compound exhibited significant antidiabetic efficacy in STZ diet-induced obesity type 2 diabetic mice. This compound, related to the 5-styryl-thiadiazole class, showed a notable reduction in non-fasting glucose levels and HbA1c after treatment, indicating its potential in diabetes management Rao et al., 2012.

Anticancer Activity
Research involving the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a novel copolymer basic catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. The study suggested that certain thiadiazole derivatives, potentially including structures related to 5-styryl-thiadiazole, could have significant anticancer effects Gomha et al., 2015.

Synthetic Methodologies
An efficient synthetic method for styryl 1,3,4-thiadiazoles was developed, demonstrating the versatility of this chemical framework in generating diverse heterocyclic compounds. The research highlighted the potential of the styryl 1,3,4-thiadiazole structure as precursors for further chemical modifications and applications in creating bis heterocycles Guda et al., 2014.

Cholinesterase Inhibition for Dementia Treatment
A study on 5-Aryl-1,3,4-oxadiazol-2-amines and their analogs, including thiadiazole derivatives, investigated their potential as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets for treating neurodegenerative diseases like dementia and myasthenia gravis. Some derivatives demonstrated moderate inhibition, suggesting therapeutic potential Pflégr et al., 2022.

Antimicrobial Properties
Research on sulfonamidomethane linked heterocycles, including pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, showed that certain thiadiazole compounds exhibited appreciable antimicrobial activity. This finding indicates the potential of 5-styryl-[1,3,4]thiadiazol-2-ylamine derivatives for developing new antimicrobial agents Swapna et al., 2013.

properties

IUPAC Name

5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWSDUTTXHYTR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Styryl-[1,3,4]thiadiazol-2-ylamine

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